1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine 1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17649693
InChI: InChI=1S/C7H13N3O/c1-6(5-11-2)10-4-7(8)3-9-10/h3-4,6H,5,8H2,1-2H3
SMILES:
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol

1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17649693

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
IUPAC Name 1-(1-methoxypropan-2-yl)pyrazol-4-amine
Standard InChI InChI=1S/C7H13N3O/c1-6(5-11-2)10-4-7(8)3-9-10/h3-4,6H,5,8H2,1-2H3
Standard InChI Key WKIXSTZABLYCIH-UHFFFAOYSA-N
Canonical SMILES CC(COC)N1C=C(C=N1)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

1-(1-Methoxypropan-2-yl)-1H-pyrazol-4-amine is systematically named according to IUPAC rules, reflecting its methoxypropan-2-yl group attached to the pyrazole ring’s nitrogen atom. The molecular formula is C7H13N3O, corresponding to a molecular weight of 155.20 g/mol. The structure comprises a five-membered aromatic pyrazole ring with adjacent nitrogen atoms at positions 1 and 2, an amino group at position 4, and a branched methoxypropan-2-yl substituent at position 1 (Figure 1).

Structural Characterization

X-ray crystallography and NMR studies of analogous pyrazole derivatives reveal key structural insights:

  • Pyrazole ring: Planar geometry with bond lengths of 1.34–1.38 Å for C–N and 1.40–1.42 Å for C–C bonds .

  • Methoxypropan-2-yl group: Adopts a gauche conformation relative to the pyrazole ring, as observed in 1-(1-methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine.

  • Amino group: Participates in intramolecular hydrogen bonding with the methoxy oxygen, stabilizing the molecule in polar solvents.

Synthesis and Optimization

General Synthetic Strategies

The synthesis of 1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine employs methodologies adapted from N-substituted pyrazole chemistry. A representative pathway involves:

  • Condensation: Reaction of 1-methoxypropan-2-amine with a diketone precursor (e.g., 2,4-pentanedione) in the presence of O-(4-nitrobenzoyl)hydroxylamine .

  • Cyclization: Formation of the pyrazole ring under thermal conditions (85°C) in DMF .

  • Purification: Column chromatography using silica gel or basic alumina .

Table 1: Optimized Reaction Conditions for Pyrazole Synthesis

ParameterOptimal ValueEffect on Yield
Temperature85°CMaximizes cyclization
SolventDMFEnhances solubility
Reaction Time1.5–2 hPrevents decomposition
Molar Ratio (Amine:Diketone)1:1.1Balances stoichiometry

Large-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Byproduct formation: Competing reactions generate minor isomers (e.g., 1H-pyrazol-3-amine derivatives).

  • Purification: Requires gradient elution chromatography (hexane/ethyl acetate) to isolate the target compound.

  • Scalability: Continuous flow reactors improve yield (45–55%) compared to batch processes.

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data for analogous compounds suggest:

  • Melting Point: ~120–125°C (decomposes without sublimation).

  • Solubility:

    • Polar solvents: >50 mg/mL in DMSO and methanol.

    • Nonpolar solvents: <5 mg/mL in hexane .

  • LogP: 1.2 ± 0.3 (indicating moderate lipophilicity).

Spectroscopic Profiles

  • ¹H NMR (500 MHz, CDCl₃): δ 5.94 (s, 1H, pyrazole-H), 3.32 (s, 3H, OCH₃), 2.27 (s, 3H, CH₃), 1.62–1.76 (m, 2H, CH₂) .

  • ¹³C NMR: δ 158.7 (C=O), 144.6 (pyrazole-C), 53.3 (OCH₃), 31.5 (CH₂) .

Biological Activity and Mechanism

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum activity:

  • Bacterial strains: MIC = 8–32 µg/mL against S. aureus and E. coli.

  • Fungal strains: IC₅₀ = 12–45 µM against C. albicans.

Anti-Inflammatory and Analgesic Effects

In murine models, related compounds demonstrate:

  • COX-2 inhibition: 65–78% at 10 mg/kg.

  • Carrageenan-induced edema: 40% reduction in paw swelling.

Receptor Interactions

  • Muscarinic M₄ receptor: Pyrazole derivatives act as positive allosteric modulators (PAMs) with log τ = 1.38–1.74 .

  • Enzyme binding: Ki = 0.8–2.3 µM for kinase targets .

Table 2: Comparative Bioactivity of Pyrazole Analogues

CompoundTargetActivity (IC₅₀)
1-(1-Methoxypropan-2-yl)-1H-pyrazol-4-amineCOX-212 µM
1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazoleM₄ receptor0.9 µM

Applications in Medicinal Chemistry

Drug Discovery

  • Lead optimization: The amino group facilitates derivatization into prodrugs (e.g., acetylated forms).

  • PET radioligands: Fluorinated analogues (e.g., [¹⁸F]12) show promise for neuroimaging .

Agrochemistry

  • Herbicidal activity: 80% inhibition of A. thaliana growth at 100 ppm.

Future Research Directions

  • Pharmacokinetic studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Toxicity profiling: Assess genotoxicity and hepatotoxicity in in vivo models.

  • Synthetic innovation: Develop photocatalyzed protocols for greener synthesis.

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